

2-Chloro-N-methylnicotinamide chemical properties and structure

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Compound of Interest

Compound Name: **2-Chloro-N-methylnicotinamide**

Cat. No.: **B1601448**

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An In-depth Technical Guide to **2-Chloro-N-methylnicotinamide**: Properties, Synthesis, and Applications

Introduction

2-Chloro-N-methylnicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. While nicotinamide itself is a crucial component of the coenzyme nicotinamide adenine dinucleotide (NAD), essential for cellular metabolism, its derivatives have garnered significant interest in the fields of medicinal chemistry and drug development. The nicotinamide scaffold is recognized as a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.^{[1][2]} This versatility makes its derivatives, including **2-Chloro-N-methylnicotinamide**, valuable building blocks for creating novel therapeutic agents.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core chemical properties, structural features, synthesis protocols, and emerging applications of **2-Chloro-N-methylnicotinamide**, grounded in authoritative scientific literature.

Chapter 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical nature is foundational to its application in research and development. This chapter details the identity, properties, and spectroscopic profile of **2-Chloro-N-methylnicotinamide**.

Core Chemical Identity

The fundamental identifiers for **2-Chloro-N-methylnicotinamide** are summarized below, providing a clear reference for its chemical identity.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Identifier	Value
CAS Number	52943-20-1 [4] [5]
Molecular Formula	C ₇ H ₇ CIN ₂ O [3] [4]
Molecular Weight	170.60 g/mol [4] [5]
IUPAC Name	2-chloro-N-methylpyridine-3-carboxamide
SMILES	CNC(C1=C(N=CC=C1)Cl)=O [5]

Physicochemical Data

Key physical properties determine the handling, storage, and application of the compound.

Property	Value	Source
Boiling Point	332°C at 760 mmHg	[4]
Purity	Commonly available at ≥97%	[4] [6]
Storage	Store in a dry, sealed, and cool place	[4] [7]

Structural Analysis

The structure of **2-Chloro-N-methylnicotinamide** features a pyridine ring substituted with a chlorine atom at the 2-position and an N-methylamide group at the 3-position. The chlorine atom, being an electron-withdrawing group, significantly influences the electronic properties of

the aromatic ring, making the compound a versatile intermediate for further chemical modifications.

2D Structure of **2-Chloro-N-methylnicotinamide**

Spectroscopic Profile

While specific spectral data requires direct experimental acquisition, the structural features allow for the prediction of key spectroscopic signatures. Documentation for NMR, HPLC, and LC-MS is often available from chemical suppliers.[\[4\]](#)

- Nuclear Magnetic Resonance (NMR): In ^1H NMR, characteristic signals would include peaks for the three protons on the pyridine ring, a singlet for the N-methyl group, and a signal for the amide proton. In ^{13}C NMR, distinct peaks would appear for the carbonyl carbon, the carbons of the pyridine ring (with the carbon attached to the chlorine showing a characteristic shift), and the N-methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretch of the amide group (typically around $1650\text{-}1680\text{ cm}^{-1}$).[\[8\]](#) Other key peaks would include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching from the pyridine ring, and a C-Cl stretching vibration.[\[8\]](#)
- Mass Spectrometry (MS): Mass spectral analysis would reveal a molecular ion peak corresponding to the compound's molecular weight.[\[3\]](#) A characteristic isotopic pattern would be observed due to the presence of chlorine (^{35}Cl and ^{37}Cl isotopes in an approximate 3:1 ratio), serving as a clear diagnostic feature.

Chapter 2: Synthesis and Reaction Mechanisms

The synthesis of **2-Chloro-N-methylnicotinamide** can be achieved through several routes, typically involving the formation of an amide bond from a carboxylic acid precursor. Patent literature provides detailed and validated protocols for its production.

Detailed Synthetic Protocol

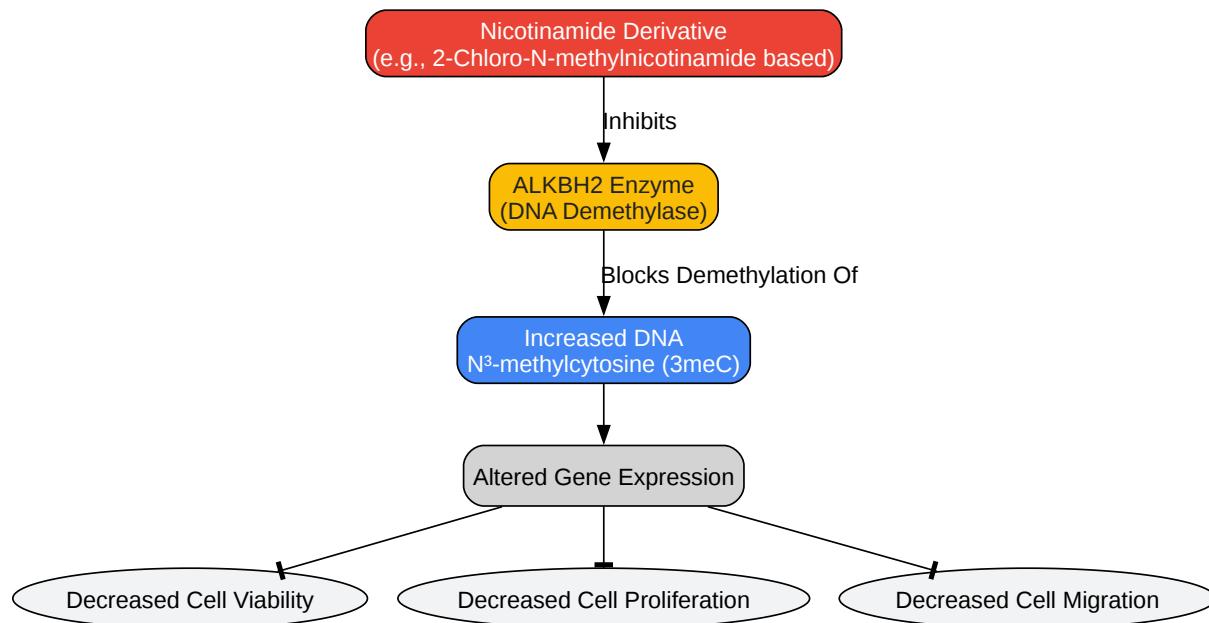
A method for synthesizing **2-Chloro-N-methylnicotinamide** is detailed in patent CN115260092.[\[9\]](#) This process involves a multi-step reaction starting from commercially available precursors.

Experimental Protocol:

- Initial Reaction: In a suitable reaction flask, dissolve 47.4g (0.5 mol) of 3-chloroacrolein and 58g (0.58 mol) of 2-cyano-N-methyl-acetamide in 189.5g of 1,2-dichloroethane.
- Catalysis: Add 8.3g of triethylamine hydrochloride to the solution. This amine salt acts as a catalyst to facilitate the initial condensation and subsequent cyclization reactions.
- Heating and Monitoring: Raise the temperature to 65°C and maintain it for 4 hours. The progress of the reaction is monitored by HPLC to check for the consumption of the starting material, 3-chloroacrolein.
- Intermediate Reaction: After the initial reaction is complete (indicated by <0.2% remaining 3-chloroacrolein), cool the mixture to 40°C. Add 8g of a composite solid catalyst (e.g., tin chloride and zinc on a silica support) and stir for 2 hours.
- Temperature Gradient: Gradually increase the temperature, holding for 30 minutes at 10°C intervals until reaching 80°C. This controlled heating helps to drive the reaction to completion while minimizing side products.
- Isolation and Purification: Once the reaction is complete, filter the hot mixture to recover the catalyst. Decolorize the filtrate with 0.5g of activated carbon at 50°C for 30 minutes.
- Final Product: Filter the solution again and evaporate the solvent to dryness. Rapid cooling yields the final product, **2-Chloro-N-methylnicotinamide**.^[9]

Synthesis Workflow Visualization

The causality behind this protocol lies in the stepwise construction of the substituted pyridine ring. The initial reaction forms an intermediate that is then cyclized and aromatized with the aid of the composite catalyst and heat. The use of specific solvents and catalysts is optimized to achieve a high yield (reported as 98.36%) and purity.^[9]



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